o-Toluenesulfonyl isocyanate

描述

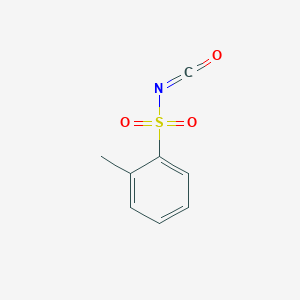

o-Toluenesulfonyl isocyanate (CAS 32324-19-9) is an organosulfur compound with the molecular formula C₈H₇NO₃S and a molecular weight of 197.21 g/mol . It is a colorless liquid characterized by its sulfonyl (–SO₂) and isocyanate (–NCO) functional groups. The ortho-methyl substituent on the benzene ring introduces steric hindrance, influencing its reactivity and applications.

作用机制

Target of Action

The primary targets of 2-Toluenesulfonyl isocyanate are electron-rich alkenes . The compound is known to undergo reactions with these alkenes, leading to various products depending on the specific conditions and reactants involved .

Mode of Action

2-Toluenesulfonyl isocyanate interacts with its targets through two main pathways. Electron-deficient alkenes react via a concerted pathway, while most alkenes, especially electron-rich ones, react via a single electron transfer (SET) pathway to give a 1,4-diradical intermediate . This intermediate can be converted to the singlet form at lower temperatures .

Biochemical Pathways

The reaction of 2-Toluenesulfonyl isocyanate with alkenes via the SET pathway leads to the formation of a 1,4-diradical intermediate . This intermediate can then undergo further reactions, leading to various products depending on the specific conditions and reactants involved .

Result of Action

The reaction of 2-Toluenesulfonyl isocyanate with alkenes can lead to a variety of products, depending on the specific conditions and reactants involved . These products can have various molecular and cellular effects, depending on their specific structures and properties.

Action Environment

The action of 2-Toluenesulfonyl isocyanate is significantly influenced by environmental factors. For instance, the compound reacts violently with water , and its reactivity with alkenes can be influenced by factors such as temperature . Therefore, careful control of the environment is crucial for ensuring the efficacy and stability of 2-Toluenesulfonyl isocyanate.

生化分析

Biochemical Properties

2-Toluenesulfonyl isocyanate is known for its reactivity towards active hydrogen atoms, making it useful in biochemical reactions

Molecular Mechanism

The molecular mechanism of 2-Toluenesulfonyl isocyanate involves its reaction with active hydrogen atoms . It is also known to undergo palladium-catalyzed bis-allylation reactions with allylstannanes and allyl chlorides

Dosage Effects in Animal Models

There is currently no available information on the effects of varying dosages of 2-Toluenesulfonyl isocyanate in animal models .

Metabolic Pathways

2-Toluenesulfonyl isocyanate is involved in [2+2] cycloaddition reactions

生物活性

o-Toluenesulfonyl isocyanate (OTSI) is a compound that has garnered attention in chemical and biological research due to its unique properties and potential applications. This article explores the biological activity of OTSI, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

OTSI is an isocyanate derivative characterized by the presence of a sulfonyl group attached to a toluene ring. Its molecular formula is C₈H₇N₃O₃S, and it exhibits significant reactivity due to the electrophilic nature of the isocyanate group.

The biological activity of OTSI can be attributed to its ability to react with nucleophiles such as amines, alcohols, and thiols. The electrophilic carbon in the isocyanate group allows for nucleophilic attack, leading to the formation of various derivatives. This reactivity is crucial for its applications in drug development and synthesis.

Key Mechanisms:

- Nucleophilic Attack: OTSI can undergo nucleophilic substitution reactions, which are essential in forming biologically active compounds.

- Formation of Ureas: OTSI can react with amines to form urea derivatives, which have been studied for their pharmacological properties.

1. Medicinal Chemistry

OTSI has been utilized as a reagent in the synthesis of various biologically active molecules. Its application as a derivatization agent allows for the modification of compounds to enhance their pharmacological properties.

Notable Applications:

- Synthesis of Ureas: OTSI has been used to synthesize N-tosylureas, which exhibit antitumor activity.

- Derivatization Reagent: It serves as a derivatization reagent in analytical chemistry, particularly in the quantitative analysis of pharmaceuticals.

2. Neurokinin-1 Receptor Antagonists

Research indicates that compounds derived from OTSI exhibit activity as selective neurokinin-1 receptor antagonists. This class of compounds has potential therapeutic applications in treating conditions such as anxiety and depression.

Case Study 1: Synthesis of Antitumor Agents

A study demonstrated that OTSI could be used to synthesize novel urea derivatives with significant antitumor activity. The synthesized compounds were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Urea Derivative A | 5.2 | MCF-7 (Breast) |

| Urea Derivative B | 3.8 | HeLa (Cervical) |

Case Study 2: Derivatization in Pharmacokinetics

OTSI was employed as a derivatization agent in a study aimed at quantifying 3-α-hydroxy tibolone in human plasma using LC-MS/MS. The results indicated that OTSI significantly improved the sensitivity and specificity of the analysis.

Safety and Handling

While OTSI has valuable applications, it is essential to handle it with care due to its potential toxicity. It is classified as an irritant and may cause respiratory issues upon exposure. Proper safety protocols should be followed when working with this compound.

科学研究应用

Chemical Properties and Structure

o-Toluenesulfonyl isocyanate is characterized by the following chemical structure:

- Molecular Formula : C8H7NO3S

- Molecular Weight : 197.21 g/mol

- CAS Number : 32324-19-9

The compound features a sulfonyl group attached to an isocyanate, which contributes to its reactivity and utility in various chemical processes.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of o-toluenesulfonyl chloride with an alkali metal cyanate. This reaction can be performed under controlled conditions to yield the desired product efficiently.

Derivatization Reagent

This compound serves as a powerful derivatization reagent in analytical chemistry. It enhances the detection of hydroxyl-containing compounds through the formation of stable sulfonylcarbamic esters. This derivatization improves the ionization efficiency during mass spectrometry analysis, making it particularly useful for:

- Quantitative analysis of pharmaceuticals : For example, it has been employed in the determination of 3-hydroxytibolone in human plasma using LC-MS/MS techniques .

- Electrospray ionization enhancement : Its application has been noted in improving the electrospray ionization of various analytes, facilitating their detection in complex biological matrices .

Polymer Modification

This compound has been utilized for the modification of polymers, particularly those containing amide functionalities. The incorporation of o-TsNCO into polymer chains allows for enhanced properties such as increased hydrolytic stability and improved mechanical characteristics. For instance:

- Poly(acrylamide) modified with o-TsNCO exhibited significant changes in hydrolytic behavior, demonstrating potential applications in drug delivery systems and tissue engineering .

Synthesis of N-Acylsulfonamides

The compound is also involved in synthesizing N-acylsulfonamides, which are valuable intermediates in organic synthesis. The reaction conditions can be optimized to yield high purity products suitable for further functionalization .

Case Study 1: Pharmaceutical Analysis

In a study focused on the analysis of pharmaceutical compounds, researchers utilized this compound for the derivatization of 3-hydroxyl metabolites. The method demonstrated rapid reaction times (under 2 minutes) at room temperature, significantly enhancing the sensitivity and specificity of the analytical method employed .

Case Study 2: Polymer Hydrolysis Resistance

A research team investigated the modification of poly(acrylamide) using this compound to improve hydrolytic resistance. The modified polymer showed a remarkable increase in stability when subjected to alkaline conditions, indicating its potential use in environments where chemical degradation is a concern .

常见问题

Basic Research Questions

Q. What synthetic strategies are effective for preparing o-toluenesulfonyl isocyanate while minimizing thermal hazards?

- Methodology : Utilize continuous flow chemistry to enhance heat transfer and control exothermic reactions. For example, a multi-port injection system with narrow-diameter tubing (e.g., 0.063-inch tubing) allows segmented reagent addition, reducing localized heat accumulation . This approach also prevents reactor clogging caused by low-temperature freezing of reactants.

Q. How can researchers verify the purity of this compound during synthesis?

- Methodology : Employ indirect gas chromatography (GC) analysis by reacting residual isocyanate with n-dibutylamine (n-DBA). Quantify unreacted n-DBA via GC with an internal standard, avoiding direct thermal decomposition risks associated with isocyanates . This method is adaptable to various isocyanates without requiring compound-specific GC parameter adjustments.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Follow OSHA and EN 149 standards for respiratory protection (e.g., NIOSH-approved respirators) and use tightly sealed reaction systems to prevent moisture ingress, which can trigger hazardous side reactions . Ensure secondary containment for spills and conduct routine infrared (IR) monitoring to detect unintended hydrolysis products.

Advanced Research Questions

Q. How can reaction kinetics of this compound be studied under highly exothermic conditions?

- Methodology : Implement calorimetry coupled with real-time IR spectroscopy to monitor reaction progress and heat flow. For example, track the consumption of the isocyanate group (IR peak at ~2270 cm⁻¹) while correlating temperature spikes with reagent addition rates. Use this data to refine flow reactor designs for scalable synthesis .

Q. What analytical challenges arise in detecting trace isocyanate derivatives in complex matrices?

- Methodology : Optimize high-performance liquid chromatography (HPLC) with post-column derivatization using fluorescent probes (e.g., 9-(methylaminomethyl)anthracene) to enhance sensitivity. This method achieves detection limits of 0.02 µg for isocyanates, critical for studying low-abundance intermediates in drug synthesis .

Q. How do steric and electronic effects influence the reactivity of this compound in multicomponent reactions?

- Methodology : Perform density functional theory (DFT) calculations to model transition states in reactions with bulky amines or alcohols. Experimental validation via kinetic isotope effects (KIEs) can clarify whether rate-limiting steps involve nucleophilic attack or proton transfer. Contrast with para-substituted analogs (e.g., p-toluenesulfonyl isocyanate) to isolate steric contributions .

Q. What strategies mitigate side reactions when using this compound in polymer crosslinking?

- Methodology : Pre-functionalize polymers with moisture-scavenging agents (e.g., molecular sieves or trimethyl orthoformate) to prevent hydrolysis. For example, in polyvinyl alcohol (PVA) crosslinking, maintain reaction temperatures below 30°C and use surfactants (e.g., OP-10) to stabilize the emulsion, achieving shear strengths up to 6.62 MPa .

Q. Data Interpretation and Contradictions

Q. How should researchers reconcile discrepancies in reported reaction yields for this compound-mediated syntheses?

- Methodology : Evaluate solvent polarity and water content across studies. For instance, yields drop significantly in tetrahydrofuran (THF) with >50 ppm H₂O due to competing hydrolysis, whereas anhydrous dichloromethane preserves isocyanate activity. Cross-reference Karl Fischer titration data for solvent purity .

Q. Why do some studies report instability of this compound derivatives under chromatographic conditions?

- Methodology : Derivatize reactive isocyanate groups into stable carbamates (e.g., methyl carbamate) before GC or HPLC analysis. For GC, use injector temperatures >300°C to prevent column retention of urea byproducts, and validate peak shapes against synthesized standards .

Q. Experimental Design Considerations

Q. What scaling factors are critical for translating batch synthesis of this compound to continuous flow?

- Methodology : Maintain a constant Reynolds number during scale-up to ensure turbulent flow and efficient mixing. For example, doubling the reactor diameter requires quadrupling the flow rate to preserve heat transfer efficiency. Validate using inline FTIR to confirm consistent conversion rates at 10–20 mL/min flow rates .

Q. How can researchers optimize solvent selection for this compound reactions involving sensitive substrates?

相似化合物的比较

Structural and Functional Comparison

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Substituent Position |

|---|---|---|---|---|---|

| o-Toluenesulfonyl isocyanate | 32324-19-9 | C₈H₇NO₃S | 197.21 | –SO₂, –NCO | Ortho (2-methyl) |

| p-Toluenesulfonyl isocyanate | 4083-64-1 | C₈H₇NO₃S | 197.21 | –SO₂, –NCO | Para (4-methyl) |

| Chlorosulfonyl isocyanate | 1189-71-5 | ClSO₂NCO | 159.53 | –SO₂Cl, –NCO | N/A |

| Toluene diisocyanate (TDI) | 26471-62-5 | C₉H₆N₂O₂ | 174.16 | Two –NCO groups | Meta (2,4- or 2,6-) |

Research Findings and Data

- Cluster Chemistry : p-Toluenesulfonyl isocyanate achieves complete conversion with arsenic clusters (100% vs. 41–55% for others), attributed to optimal electronic and steric compatibility .

- Flow Chemistry : this compound’s use in continuous processes at 20 mL/min flow rates demonstrates scalability through multi-port reactant addition .

- Thermal Stability : Polyurethanes derived from TDI show enhanced thermal stability with higher isocyanate indices (simplified degradation steps) .

准备方法

Phosgenation of o-Toluenesulfonamide

The phosgene method is a classical route for isocyanate synthesis, involving the reaction of sulfonamides with phosgene (COCl₂). For o-toluenesulfonyl isocyanate, this process proceeds via two steps:

Liquid-Phase Phosgenation

In this method, o-toluenesulfonamide reacts with excess phosgene in an inert solvent such as chlorobenzene or o-dichlorobenzene. The reaction typically occurs at 40–80°C, forming an intermediate carbamoyl chloride, which subsequently eliminates HCl to yield the isocyanate . Key advantages include mild conditions and scalability, though challenges include handling toxic phosgene and byproduct management.

Reaction Conditions:

Gas-Phase Phosgenation

A more modern approach involves vapor-phase reactions, where o-toluenesulfonamide and phosgene are introduced into a high-temperature reactor (200–400°C). This method reduces solvent use and improves reaction efficiency, with residence times under 1 minute . Pilot studies for analogous isocyanates report 80% solvent reduction and 60% lower energy consumption compared to liquid-phase methods .

Carbonyl Fluoride-Mediated Synthesis

A non-phosgene alternative employs carbonyl fluoride (COF₂) as the carbonylating agent. This two-step process, detailed in a 2016 patent, involves:

Acylation Reaction

o-Toluenesulfonamide reacts with carbonyl fluoride in an inert solvent (e.g., toluene or chlorobenzene) at 40–120°C to form a fluoro-containing intermediate . Excess COF₂ is recoverable, enhancing cost efficiency.

Optimized Parameters:

Dehydrofluorination

The intermediate undergoes thermal decomposition at 120–160°C, releasing HF and yielding this compound. Solvent recovery via distillation achieves >80% overall yield .

Advantages:

Oxalyl Chloride Method

Oxalyl chloride (C₂O₂Cl₂) serves as a safer carbonyl source compared to phosgene. A 2022 study on p-toluenesulfonyl isocyanate synthesis illustrates this approach, adaptable for the ortho-isomer :

Reaction Mechanism

o-Toluenesulfonamide reacts with oxalyl chloride in anhydrous toluene, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). The reaction proceeds via a two-stage reflux:

-

Low-temperature reflux (60–65°C): 6 hours for intermediate formation.

-

High-temperature reflux (90°C): 10–12 hours for complete conversion .

Key Data:

-

Yield: ~85% (para-isomer, inferred for ortho)

Palladium-Catalyzed Carbonylation

A novel method reported in 2022 utilizes palladium acetate [Pd(OAc)₂] and carbon monoxide (CO) for isocyanate synthesis . While tested on aryl azides, this approach could be adapted for o-toluenesulfonamide:

Procedure

o-Toluenesulfonamide reacts with CO in acetonitrile at 80°C under Pd catalysis. The reaction completes in 4 hours, followed by chromatographic purification .

Conditions:

Comparative Analysis of Methods

| Method | Reagents | Temperature (°C) | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Phosgenation | Phosgene | 60–80 | 70–85 | Scalable, established | Toxic reagents, HCl byproduct |

| Carbonyl Fluoride | COF₂ | 60–160 | >80 | Non-phosgene, recoverable reagents | High-temperature decomposition |

| Oxalyl Chloride | C₂O₂Cl₂, DABCO | 60–90 | ~85 | Safer than phosgene | Long reaction time |

| Palladium Carbonylation | Pd(OAc)₂, CO | 80 | N/A | Mild conditions | Requires specialized equipment |

Challenges and Innovations

Steric Hindrance in Ortho-Substitution

The ortho-substituent introduces steric hindrance, potentially slowing reaction kinetics compared to para-isomers. Patent CN105837475A notes that higher temperatures (130–150°C) are required for dehydrofluorination in ortho-substituted intermediates .

属性

IUPAC Name |

2-methyl-N-(oxomethylidene)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3S/c1-7-4-2-3-5-8(7)13(11,12)9-6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBTZZBBPUFAFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369840 | |

| Record name | o-Toluenesulfonyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32324-19-9 | |

| Record name | o-Toluenesulfonyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-Toluenesulfonyl Isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。